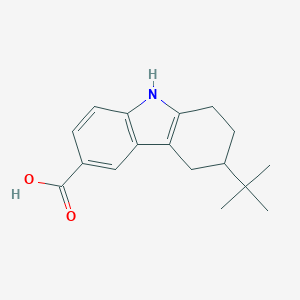

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Beschreibung

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a carbazole derivative with a tert-butyl substituent at the 3-position and a carboxylic acid group at the 6-position. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 283.36 g/mol (CAS: 685862-13-9) .

Eigenschaften

IUPAC Name |

6-tert-butyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-17(2,3)11-5-7-15-13(9-11)12-8-10(16(19)20)4-6-14(12)18-15/h4,6,8,11,18H,5,7,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXWVPYKLMIUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383150 | |

| Record name | 3-TERT-BUTYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685862-13-9 | |

| Record name | 3-TERT-BUTYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Parameters and Optimization

The synthesis begins with tetrahydrobutylcarbonate (79 g, 0.34 mol) as the precursor, combined with 10% palladium on activated carbon (11.1 g, 0.004 mol) in 1,3,5-trimethylbenzene (mesitylene). The mixture is refluxed at 180–190°C for 30 hours under nitrogen atmosphere, followed by cooling to induce crystallization.

Table 1: Optimal Reaction Conditions for Catalytic Hydrogenation

| Parameter | Value/Range |

|---|---|

| Catalyst | 10% Pd/C |

| Catalyst Loading | 4 mol% relative to precursor |

| Solvent | 1,3,5-Trimethylbenzene |

| Temperature | 180–190°C (reflux) |

| Reaction Time | 30 hours |

| Yield | 95% |

The choice of mesitylene as a solvent is critical due to its high boiling point (164–166°C), which ensures sustained reflux without solvent degradation. Palladium on carbon (Pd/C) acts as a robust catalyst, facilitating selective hydrogenation while minimizing side reactions such as over-reduction or dehydrogenation.

Mechanistic Pathway

The reaction proceeds via a heterogeneous catalytic cycle:

-

Adsorption : The substrate adsorbs onto the palladium surface, with the tert-butyl group stabilizing the carbazole intermediate through steric and electronic effects.

-

Hydrogen Activation : Molecular hydrogen dissociates on the Pd surface, generating active hydrogen species.

-

Hydrogen Transfer : Sequential hydrogenation of the carbazole ring occurs, with the carboxylic acid group remaining intact due to its electron-withdrawing nature.

-

Desorption : The fully hydrogenated product desorbs from the catalyst surface, leaving the Pd/C available for subsequent cycles.

This mechanism explains the exceptional selectivity and yield, as competing pathways (e.g., decarboxylation) are kinetically disfavored under these conditions.

Alternative Synthetic Routes and Comparative Analysis

While catalytic hydrogenation dominates industrial production, exploratory studies have investigated alternative methodologies. These include cyclization of pre-functionalized intermediates and acid-catalyzed condensation. However, such methods face challenges in regioselectivity and scalability.

Cyclization Approaches

Hypothetical routes involving Friedel-Crafts alkylation or Pictet-Spengler cyclization have been proposed but lack experimental validation in peer-reviewed literature. Theoretical models suggest that the tert-butyl group’s steric bulk could hinder intramolecular cyclization, necessitating harsh conditions that degrade the carboxylic acid functionality.

Solvent-Free Mechanochemical Synthesis

Emerging research in green chemistry explores solvent-free grinding methods using ball mills. Preliminary data indicate that mechanical force can activate Pd/C catalysts at lower temperatures (120–140°C), but yields remain suboptimal (≤70%) compared to traditional reflux.

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade purity. The crude product is typically subjected to:

-

Recrystallization : Using ethanol/water mixtures to remove residual catalyst and solvent.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents for analytical-scale separations.

Table 2: Analytical Characterization Data

| Technique | Key Findings |

|---|---|

| HPLC | Purity >99.5% |

| 1H NMR (CDCl₃) | δ 1.35 (s, 9H, t-Bu), δ 2.70–3.10 (m, 4H, CH₂), δ 7.25–7.45 (aromatic protons) |

| IR (KBr) | 1705 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) |

Industrial-Scale Considerations

The patented Pd/C method is preferred for manufacturing due to:

-

Catalyst Recyclability : Pd/C retains >90% activity after five cycles.

-

Solvent Recovery : Mesitylene is distilled and reused, reducing waste.

-

Throughput : Batch processes yield 5–10 kg per reaction cycle.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism by which 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among carbazole derivatives include substituents at the 3-, 6-, and 9-positions, which modulate physicochemical properties and bioactivity. Below is a comparative analysis:

Notes:

- The parent compound (36a) exhibits the highest melting point (266–267.5°C), likely due to its planar structure and strong intermolecular hydrogen bonding .

- Bulkier substituents (e.g., tert-butyl in the target compound) reduce crystallinity and melting points but enhance lipophilicity, which may improve membrane permeability .

Biologische Aktivität

3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is an organic compound recognized for its unique structural features and potential biological activities. This compound is a derivative of carbazole, characterized by the presence of a tert-butyl group and a carboxylic acid functional group. Its empirical formula is C17H21NO2, with a molecular weight of approximately 271.36 g/mol. The compound has garnered interest in medicinal chemistry due to its versatility as a building block for synthesizing novel organic compounds and its potential therapeutic applications.

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving tert-butyl-substituted aniline derivatives under acidic conditions. Purification techniques such as column chromatography and recrystallization are typically employed to isolate the final product.

Key Synthesis Methods:

- Cyclization Reactions : Involves the formation of the carbazole core from precursors.

- Functional Group Modifications : Introduction of various functional groups (e.g., esters, amides) to enhance biological activity and solubility.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Antitumor Potential : Research has shown that derivatives of carbazole compounds can exhibit significant antitumor activities against various cancer cell lines. For instance, N-substituted carbazoles have been evaluated for their effects on laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells . Specific compounds have demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth.

- Neuroprotective Effects : Some studies have suggested that carbazole derivatives possess neuroprotective properties. For example, compounds with bulky substituents at the N-position have shown significant neuroprotective activity against glutamate-induced neuronal injury .

- Mechanistic Insights : The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways crucial for maintaining cellular functions and combating diseases.

Antitumor Activity

A study conducted on various N-substituted carbazoles revealed that certain derivatives exhibited potent anti-cancer activity against A549 lung carcinoma cells. Compounds with electron-donating groups showed enhanced basicity and increased cytotoxic effects .

Neuroprotective Activity

Research on neuroprotective effects highlighted that specific derivatives could prevent neuronal cell death induced by toxic agents like glutamate. The presence of substituents at the N-position was found to be critical for this protective effect .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,4-Tetrahydrocarbazole | Lacks tert-butyl and carboxylic acid groups | Simpler structure; less sterically hindered |

| Carbazole | Basic carbazole structure without substitutions | Known for its electronic properties |

| 9-Methylcarbazole | Methyl substitution at position 9 | Exhibits different electronic characteristics |

The presence of the tert-butyl group and carboxylic acid functionality in this compound contributes to its unique chemical behavior and potential applications in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid?

- Methodological Answer : The synthesis typically involves constructing the tetrahydrocarbazole core followed by introducing the tert-butyl group and carboxylic acid moiety. A multi-step approach may include:

Cyclization : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to form the carbazole scaffold .

Functionalization : Install the tert-butyl group via alkylation or SN2 substitution under anhydrous conditions.

Carboxylic Acid Formation : Oxidize a methyl or alcohol group at the 6-position using KMnO₄ or RuO₄ under controlled pH to avoid over-oxidation .

- Key Considerations : Monitor intermediates via TLC and HPLC. Purify via column chromatography with gradient elution to isolate stereoisomers .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the tetrahydrocarbazole structure and tert-butyl group integration. DEPT-135 distinguishes CH₂ and CH₃ groups in the saturated ring .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₁NO₂) and detect fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and resolve diastereomers using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scaling up synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant factors .

- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediates and adjust reaction parameters dynamically .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize quenching protocols .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the carboxylic acid group’s electrostatic interactions .

- QSAR Modeling : Train models on existing carbazole derivatives to correlate substituent effects (e.g., tert-butyl steric bulk) with activity. Validate with leave-one-out cross-validation .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the tetrahydro ring under physiological conditions .

Q. How should contradictions in reported biological activity data be addressed?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .

- Meta-Analysis : Aggregate data from literature (e.g., IC₅₀ values) and apply random-effects models to account for inter-study variability .

- Mechanistic Profiling : Use CRISPR-Cas9 knockouts to confirm target specificity and rule off-target effects .

Q. What strategies are effective for reactor design in continuous-flow synthesis of this compound?

- Methodological Answer :

- Microreactor Configuration : Use packed-bed reactors with immobilized catalysts (e.g., Pd/C) to enhance mixing and heat transfer. Optimize residence time (τ) via pulse experiments .

- Process Analytical Technology (PAT) : Integrate inline FTIR or UV-vis probes for real-time monitoring of reaction progression .

- Scale-Up Considerations : Maintain geometric similarity between lab-scale and pilot reactors to preserve Reynolds and Damköhler numbers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.